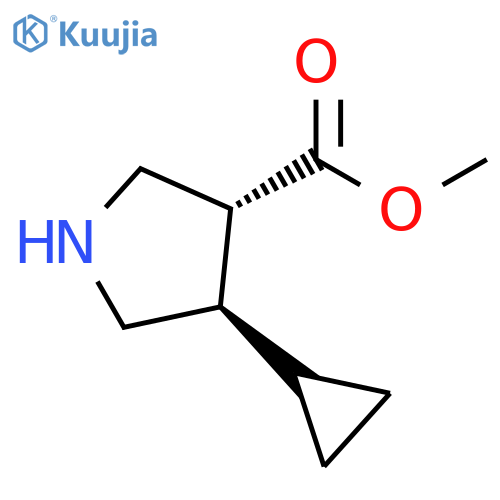Cas no 1820570-40-8 (3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-)

1820570-40-8 structure
商品名:3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-
CAS番号:1820570-40-8
MF:C9H15NO2
メガワット:169.220902681351
MDL:MFCD30803085
CID:5162407
PubChem ID:58748344
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-
-
- MDL: MFCD30803085
- インチ: 1S/C9H15NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1
- InChIKey: HCMJOTMAYTXGHE-SFYZADRCSA-N
- ほほえんだ: N1C[C@H](C2CC2)[C@@H](C(OC)=O)C1
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-208522-0.25g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-208522-0.05g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-208522-0.1g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-208522-5g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-208522-5.0g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 5.0g |
$2858.0 | 2023-02-22 | ||
| Enamine | EN300-208522-0.5g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-208522-1.0g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-208522-2.5g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-208522-10.0g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 10.0g |
$4236.0 | 2023-02-22 | ||
| Enamine | EN300-208522-1g |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, trans |
1820570-40-8 | 1g |
$986.0 | 2023-09-16 |
3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)- 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
1820570-40-8 (3-Pyrrolidinecarboxylic acid, 4-cyclopropyl-, methyl ester, (3R,4R)-) 関連製品
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
